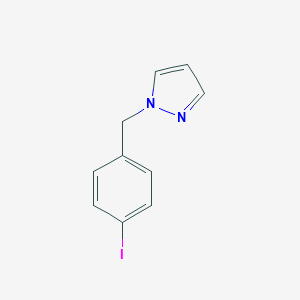

1-(4-Iodobenzyl)-1H-pyrazole

Vue d'ensemble

Description

1-(4-Iodobenzyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-iodobenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Iodobenzyl)-1H-pyrazole can be synthesized through a multi-step process. One common method involves the reaction of 4-iodobenzyl bromide with pyrazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Iodobenzyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in solvents such as toluene or DMF.

Major Products Formed:

Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

Oxidation Reactions: Products may include oxidized forms of the benzyl group or the pyrazole ring.

Coupling Reactions: Products are often more complex organic molecules with extended conjugation or additional functional groups.

Applications De Recherche Scientifique

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 1-(4-iodobenzyl)-1H-pyrazole. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The selectivity index (SI) for COX-2 inhibition has been reported to be superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin, indicating a potential for reduced side effects associated with gastrointestinal toxicity .

| Compound | COX-2 Inhibition (IC50 μM) | Selectivity Index |

|---|---|---|

| This compound | 0.02 - 0.04 | >462.91 |

| Celecoxib | - | 313.12 |

| Indomethacin | - | 1.37 |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied, particularly against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound exhibits potent activity against various pathogens, including biofilm-forming bacteria, which are notoriously difficult to treat . The compound's structure allows for modifications that enhance its antimicrobial potency.

Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives have shown promising results. Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. These studies demonstrated significant inhibition of cell proliferation and induction of apoptosis at low concentrations .

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.604 | Cisplatin |

| HCT-116 | 3.597 | Etoposide |

| A549 | 1.962 | - |

Other Therapeutic Applications

In addition to the aforementioned applications, pyrazole derivatives have been investigated for their roles in treating neurological disorders and as potential agents in the modulation of nitric oxide pathways . The versatility of the pyrazole scaffold allows for the design of novel compounds that can target multiple pathways simultaneously.

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound in various therapeutic contexts:

- Anti-inflammatory Studies : In a study evaluating a series of pyrazoles, compounds showed up to 85% inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at concentrations comparable to standard treatments .

- Antimicrobial Efficacy : A study focused on the synthesis of new pyrazole derivatives demonstrated significant activity against resistant strains of bacteria, with some compounds achieving MIC values lower than established antibiotics .

Mécanisme D'action

The mechanism by which 1-(4-Iodobenzyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparaison Avec Des Composés Similaires

4-Iodobenzyl bromide: A precursor in the synthesis of 1-(4-Iodobenzyl)-1H-pyrazole, used in various substitution reactions.

1-(4-Bromobenzyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

1-(4-Chlorobenzyl)-1H-pyrazole:

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Activité Biologique

1-(4-Iodobenzyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C10H10BrN2

- Molecular Weight : 236.10 g/mol

- CAS Number : 1881678-86-9

The compound features a pyrazole ring substituted with a 4-iodobenzyl group, which is crucial for its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study by demonstrated that derivatives of pyrazoles, including this compound, inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.5 | Inhibition of PI3K/Akt pathway |

| HeLa (Cervical) | 10.0 | Activation of caspase-3 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression.

- Modulation of Receptors : It may act on receptors associated with the endocannabinoid system, influencing pain and inflammation pathways .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size when treated with this compound compared to control groups, suggesting its potential as an effective therapeutic agent against certain types of tumors .

Case Study 2: Antimicrobial Application

In another investigation, the antimicrobial effects were assessed in a clinical setting against drug-resistant strains. The compound demonstrated promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antimicrobial agent .

Propriétés

IUPAC Name |

1-[(4-iodophenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCIIHVBALOAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620575 | |

| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143128-30-7 | |

| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.